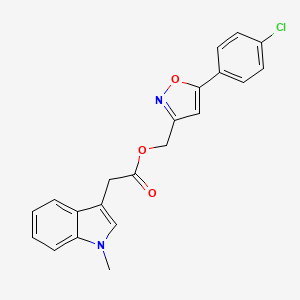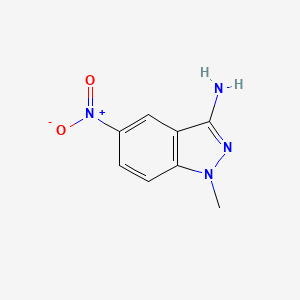
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, also known as DMTU, is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Reactivity and Spectroscopic Characterization
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea, along with other imidazole derivatives, has been studied for its specific spectroscopic and reactive properties. These studies utilize experimental and computational approaches to understand the molecular dynamics and reactivity based on molecular orbital theory, molecular electrostatic potential, and other factors. The research suggests potential applications in understanding electrophilic attack sites and interactions with biological molecules, such as antihypertensive protein hydrolase, indicating its relevance in the design of bioactive molecules and materials with specific properties (Hossain et al., 2018).
Antimicrobial Activity
The synthesis of novel imidazole ureas/carboxamides containing dioxaphospholanes has been explored, demonstrating the potential antimicrobial evaluation of these compounds. This research highlights the broad spectrum of applications for these derivatives in antimicrobial treatments, showcasing the compound's utility beyond its basic chemical properties (Rani et al., 2014).
Luminescence Sensing
Lanthanide metal-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate compounds exhibit selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing. This property could be utilized in the development of new sensors for environmental monitoring, food safety, and biomedical diagnostics (Shi et al., 2015).
Corrosion Inhibition
Research on the corrosion behavior of mild steel in acidic solutions containing organic compounds related to this compound demonstrates its effectiveness as a corrosion inhibitor. These findings have implications for the protection of industrial equipment and infrastructure, suggesting a practical application in materials science and engineering (Bahrami & Hosseini, 2012).
Photochromism in Dimers
The synthesis of dimers from derivatives similar to this compound and their photochromic properties in solution upon irradiation present another interesting aspect of their application. These properties could be harnessed in the development of photoresponsive materials for use in optical data storage, smart windows, and photo-switchable devices (Bai et al., 2010).
properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-4-7-15(10-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKBVGIYXVETEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)



![ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2986078.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2986087.png)
![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)

![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)
